molecular formula C32H30F3N5O7S2 B605356 Alvelestat tosylate CAS No. 1240425-05-1

Alvelestat tosylate

Cat. No. B605356
M. Wt: 717.74
InChI Key: YLZZBCWZQPXIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvelestat can inhibit neutrophil elastase (NE), which serves an important role in NET formation

Scientific Research Applications

Pancreatic Islet Isolation and Transplantation

A study by Otsuka et al. (2022) investigated the role of Alvelestat in pancreatic preservation, which is critical for islet transplantation. Alvelestat, as a neutrophil elastase inhibitor, significantly improved porcine islet yield and graft function. This finding suggests its potential as a clinical strategy for enhancing islet transplantation outcomes.

Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)

Li et al. (2017) explored the contribution of neutrophil extracellular traps (NETs) to acid aspiration-induced ALI/ARDS and the therapeutic potential of Alvelestat. Their research found that Alvelestat, by inhibiting neutrophil elastase, significantly attenuated the intensity of ARDS in both cell and mouse models. This positions Alvelestat as a potential therapeutic approach for ALI/ARDS (Li et al., 2017).

Chemistry and Biochemistry

Tsukiji et al. (2009) demonstrated the use of ligand-directed tosyl chemistry, involving Alvelestat, for the site-selective attachment of synthetic molecules to specific proteins in vivo. This method provides a new tool for studying and manipulating biological systems, offering wide applications in biochemistry and molecular biology (Tsukiji et al., 2009).

properties

CAS RN

1240425-05-1

Product Name

Alvelestat tosylate

Molecular Formula

C32H30F3N5O7S2

Molecular Weight

717.74

IUPAC Name

3-Pyridinecarboxamide, 1,2-dihydro-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)-2-pyridinyl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-, 4-methylbenzenesulfonate (1:1)

InChI

InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10)

InChI Key

YLZZBCWZQPXIHL-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CC=NN2C)=C(C)N(C3=CC=CC(C(F)(F)F)=C3)C1=O)NCC4=NC=C(S(=O)(C)=O)C=C4.O=S(C5=CC=C(C)C=C5)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alvelestat tosylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To compound (I) (3 g, 1.0 mol eq, limiting reagent) was charged tetrahydrofuran (120 mL, 40 rel vol). The temperature was adjusted to 65° C. and a solution formed. p-Toluenesulfonic acid monohydrate (1.06 g, 1.0 mol eq) was dissolved in tetrahydrofuran (6.0 mL, 2 rel vol). This solution was charged to the reaction. Following stirring and cooling, the solid was isolated by filtration, washed with tetrahydrofuran (6.0 mL, 2 rel vol) and dried to constant weight yielding the compound (I) tosylate (3.52 g, 4.90 mmol, 89%).
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6 mL
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120 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

Compound (I) p-xylene-2-sulfonate was synthesized using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (50 mg, 0.092 mmol) and p-xylene-2-sulfonic acid (20 mg, 0.092 mmol). No precipitation was obtained after stirring over night. After the evaporation of 50% of the solvent and stirring for an extra night a good precipitation of the title product was obtained; yield 56 mg, 0.076 mmol, 83%. The compound (I) p-xylene-2-sulfonate (2,5-dimethylbenzenesulfonate) Form A was crystalline and gave the powder X-ray diffraction pattern shown in FIG. 8.
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50 mg
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20 mg
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Synthesis routes and methods III

Procedure details

Compound (I) mesylate was synthesised using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (2.0 g, 3.67 mmol) and methane sulfonic acid (0.35 g, 3.67 mmol) to give the title product; yield 2.2 g, 3.45 mmol, 94%.
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2 g
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0.35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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